molecular formula C11H12BrNO3 B5118679 3-bromo-5-methyl-2-(propionylamino)benzoic acid

3-bromo-5-methyl-2-(propionylamino)benzoic acid

Cat. No. B5118679
M. Wt: 286.12 g/mol
InChI Key: BZHKWDJIFXRWBM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related compounds, such as 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester, involves multiple steps including bromination, oxidation, and esterification, starting from vanillin. These processes yield significant insights into potential synthetic routes that could be adapted for 3-bromo-5-methyl-2-(propionylamino)benzoic acid, highlighting the importance of careful selection of starting materials and reaction conditions for achieving desired substitutions on the benzene ring (Zha Hui-fang, 2011).

Molecular Structure Analysis

Comparative studies on the crystal structures of bromo–hydroxy–benzoic acid derivatives provide a foundation for understanding the molecular structure of 3-bromo-5-methyl-2-(propionylamino)benzoic acid. Such studies indicate how bromination affects molecular geometry and intermolecular interactions, which are crucial for predicting the behavior of similar compounds in various conditions (P. A. Suchetan et al., 2016).

Chemical Reactions and Properties

Research on compounds with similar functional groups suggests a range of chemical reactions 3-bromo-5-methyl-2-(propionylamino)benzoic acid might undergo. For instance, studies on the reactivity of bromoethylbenzoic acid derivatives with zinc and amides indicate potential for nucleophilic substitution reactions that could modify the propionylamino group or introduce new functionalities (N. F. Kirillov et al., 2013).

Safety and Hazards

As with any chemical compound, handling “3-bromo-5-methyl-2-(propionylamino)benzoic acid” would require appropriate safety precautions. It’s important to avoid inhalation, ingestion, or skin contact, and to use the compound only in a well-ventilated area .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promise as a drug, further studies could be conducted to optimize its structure, improve its synthesis, and test its efficacy and safety .

properties

IUPAC Name

3-bromo-5-methyl-2-(propanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-3-9(14)13-10-7(11(15)16)4-6(2)5-8(10)12/h4-5H,3H2,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHKWDJIFXRWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1Br)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-methyl-2-propanamidobenzoic acid

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